7-Azido-4-methylcoumarin

Description

Historical Development of Azidocoumarin Compounds

The development of azidocoumarin compounds emerged from the broader historical context of coumarin chemistry, which began in 1820 when Vogel first isolated coumarin from the plant Dipteryx odorata Willd, known locally as "coumaroun". The subsequent evolution of coumarin derivatives led to the exploration of functionalized variants that could serve specialized roles in chemical and biological applications. The introduction of azide functionality to the coumarin scaffold represented a significant advancement in the field of bioconjugation chemistry.

3-Azidocoumarin was among the first azidocoumarin derivatives to gain recognition as a widely applicable labeling agent in diverse biological systems. This compound demonstrated the potential for azidocoumarin derivatives to participate in click reactions with alkynes, establishing a foundation for further development of related compounds. The synthesis and characterization of various azidocoumarin isomers, including the 4-azidocoumarin variant, provided researchers with a growing toolkit of reactive fluorescent probes.

The specific development of 7-Azido-4-methylcoumarin as a hydrogen sulfide-selective probe represented a major breakthrough in the field of biological gas detection. This compound was specifically designed to address the need for sensitive and selective detection methods for hydrogen sulfide, a biologically important signaling molecule. The strategic placement of the azide group at the 7-position and the methyl group at the 4-position created optimal conditions for both fluorescence modulation and selective reactivity with hydrogen sulfide.

Significance in Chemical and Biochemical Research

This compound has established itself as an indispensable tool in multiple areas of chemical and biochemical research, with its primary significance lying in its role as a fluorogenic probe for hydrogen sulfide detection. The compound exhibits remarkable sensitivity and selectivity for hydrogen sulfide, with detection capabilities ranging from 200 nanomolar to 100 micromolar concentrations when used at 10 micromolar probe concentration. This sensitivity makes it particularly valuable for monitoring enzymatic production of hydrogen sulfide in both in vitro and cellular environments.

The compound serves as a crucial instrument for monitoring the activity of pyridoxal-5-phosphate dependent enzymes, including cystathionine beta-synthase, cystathionine gamma-lyase, and tryptophan synthase. These enzymes play critical roles in human sulfur metabolism, and their deactivation is characterized by elevated plasma levels of homocysteine and hydrogen sulfide, leading to various disease manifestations. The ability to monitor these enzymatic activities using this compound has opened new avenues for therapeutic development and disease research.

In the realm of drug discovery, this compound has proven valuable for identifying novel cystathionine beta-synthase inhibitors and activators. The compound's suitability for high-throughput screening applications has made it an essential tool in pharmaceutical research, enabling researchers to evaluate potential therapeutic compounds efficiently. Additionally, the probe has found applications as a photoaffinity labeling agent for studying the substrate binding site of human phenol sulfotransferase, demonstrating its versatility beyond hydrogen sulfide detection.

Position of this compound within Coumarin Derivative Family

Within the extensive family of coumarin derivatives, this compound occupies a specialized position as a member of the azidocoumarin subfamily. Coumarin derivatives are broadly classified into four major groups: simple coumarins, furanocoumarins, pyranocoumarins, and pyrone-substituted coumarins. The azidocoumarin compounds, including this compound, represent a synthetic subset that combines the coumarin backbone with azide functionality for specific applications in bioconjugation and molecular detection.

The coumarin backbone in this compound provides the fundamental fluorescent properties that make this compound valuable as a probe. Coumarins are benzopyrone compounds that exhibit strong fluorescence characteristics, and the specific substitution pattern in this compound enhances these properties while introducing selective reactivity. The compound belongs to the broader category of functionalized coumarins that have been developed for specific research applications, distinguishing it from naturally occurring coumarin derivatives such as umbelliferone, aesculetin, and herniarin.

The strategic positioning of functional groups in this compound reflects the sophisticated understanding of structure-activity relationships within the coumarin family. The 7-position azide substitution provides the reactive center for hydrogen sulfide detection, while the 4-position methyl group influences the compound's fluorescent properties and stability. This careful molecular design places this compound among the most specialized and application-specific members of the coumarin derivative family.

Molecular Formula and Basic Structural Features

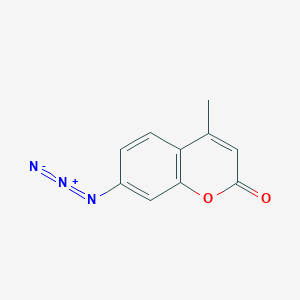

This compound possesses the molecular formula C₁₀H₇N₃O₂ with a molecular weight of 201.18 grams per mole. The compound is assigned Chemical Abstracts Service number 95633-27-5, providing a unique identifier for this specific chemical entity. The systematic chemical name for this compound is 7-azido-4-methylchromen-2-one, reflecting its structural composition and functional group arrangement.

The core structural framework of this compound consists of a benzopyrone ring system characteristic of all coumarin derivatives. The compound features a fused benzene and pyrone ring system, with the pyrone ring containing a lactone functional group that contributes to the compound's stability and optical properties. The azide functional group (-N₃) is positioned at the 7-carbon of the benzene ring, providing the reactive center that enables selective interaction with hydrogen sulfide.

The methyl substituent at the 4-position of the pyrone ring plays a crucial role in modulating the compound's fluorescent properties and overall molecular behavior. This substitution pattern creates a specific electronic environment that influences both the excitation and emission characteristics of the fluorophore. The compound exhibits characteristic absorption at 365 nanometers and emission at 450 nanometers when converted to its fluorescent form through reaction with hydrogen sulfide.

The molecular structure of this compound exhibits specific stereochemical features that contribute to its selectivity and reactivity profile. The planar nature of the coumarin backbone facilitates π-π stacking interactions and influences the compound's solubility characteristics. The compound demonstrates solubility in dimethyl sulfoxide, making it suitable for biological applications where aqueous solubility may be limited.

Comparative Overview with Related Azidocoumarin Derivatives

The azidocoumarin family encompasses several structurally related compounds, each designed for specific applications and exhibiting distinct reactivity profiles. 3-Azidocoumarin represents one of the most widely studied members of this family, serving as a general-purpose labeling agent for bioconjugation applications. Unlike this compound, which is specifically designed for hydrogen sulfide detection, 3-Azidocoumarin participates broadly in click reactions with terminal alkyne functional groups to form fluorescent triazole products.

4-Azidocoumarin constitutes another significant member of the azidocoumarin family, with applications spanning fluorescent probe development, click chemistry, photochemistry, antibacterial agent research, and polymer science. This isomer demonstrates broader applicability compared to this compound, with research indicating antibacterial properties and utility in material modification applications. The positional difference of the azide group significantly influences the compound's reactivity pattern and biological activity profile.

3-Azido-7-hydroxycoumarin represents a hydroxylated variant that exhibits enhanced water solubility compared to this compound. This compound features both azide functionality and a hydroxyl group, creating a fluorogenic dye that emits intense fluorescence only after click reaction to form triazoles at sites of alkyne-modified biomolecules. The hydroxyl substitution at the 7-position, replacing the azide group found in this compound, creates different photophysical properties with excitation and emission maxima at 404 nanometers and 477 nanometers, respectively.

| Compound | Molecular Formula | Molecular Weight | Key Applications | Unique Features |

|---|---|---|---|---|

| This compound | C₁₀H₇N₃O₂ | 201.18 g/mol | Hydrogen sulfide detection, enzyme monitoring | Selective H₂S reactivity, 365/450 nm excitation/emission |

| 3-Azidocoumarin | C₉H₅N₃O₂ | 187.15 g/mol | General bioconjugation, click chemistry | Broad alkyne reactivity, versatile labeling agent |

| 4-Azidocoumarin | C₉H₅N₃O₂ | 187.15 g/mol | Antibacterial research, polymer modification | Antibacterial properties, material applications |

| 3-Azido-7-hydroxycoumarin | C₉H₅N₃O₃ | 203.15 g/mol | Live-cell imaging, DNA labeling | Water-soluble, 404/477 nm excitation/emission |

The comparative analysis reveals that this compound occupies a unique niche within the azidocoumarin family due to its specialized hydrogen sulfide detection capabilities. While other azidocoumarin derivatives demonstrate broader applicability in click chemistry and general bioconjugation, the specific structural features of this compound enable highly selective reactivity with hydrogen sulfide, making it irreplaceable for studies involving this important biological signaling molecule. The compound's ability to provide quantitative detection of hydrogen sulfide concentrations in the nanomolar to micromolar range distinguishes it from related compounds that may lack this level of sensitivity and selectivity.

Propriétés

IUPAC Name |

7-azido-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c1-6-4-10(14)15-9-5-7(12-13-11)2-3-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKDKVLIMUWRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Diazotization and Azide Substitution

- Starting material: 7-amino-4-methylcoumarin (7-AMC)

- Reagents: Sodium nitrite (NaNO2) for diazotization, hydrochloric acid (HCl) to generate the diazonium salt, and sodium azide (NaN3) for azide substitution.

- Conditions: Typically carried out in aqueous acidic medium at low temperature (0–5°C) to stabilize the diazonium intermediate.

- Outcome: The diazonium salt formed from 7-AMC is treated with sodium azide, resulting in the substitution of the diazonium group by an azide group, yielding this compound.

This method yields the product in high purity and excellent yield (~92%) , as reported in peer-reviewed synthetic protocols.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Diazotization | NaNO2, HCl, 0–5°C | Formation of diazonium salt |

| Azide substitution | NaN3, aqueous medium | This compound, 92% yield |

Alternative Synthetic Approaches

Multi-step Synthesis via Azidomethoxylation

An alternative approach involves the synthesis of 7-azidomethoxy derivatives of coumarins, which can be related structurally to this compound. This method uses:

- Pechmann condensation to form hydroxycoumarins,

- Introduction of azidomethyl protecting groups at the 7-position,

- Hydrolysis to yield the azido-substituted coumarin acids.

This route is more complex, involving multiple steps including sulfuryl chloride treatment and nucleophilic substitution to install the azidomethyl group, but it provides access to structurally related azido coumarins with controlled substitution patterns.

| Step | Reaction Details | Notes |

|---|---|---|

| Pechmann condensation | Dimethyl acetylsuccinate + resorcinol derivative | Forms 7-hydroxycoumarin |

| Azidomethyl installation | Bromomethyl 4-chlorophenyl sulfide, sulfuryl chloride, sodium azide | Multi-step azidomethylation |

| Hydrolysis | Lithium hydroxide | Yields azidomethoxy coumarins |

This method is more suitable for specialized derivatives and probes rather than straightforward this compound synthesis.

Research Findings on Preparation Efficiency and Applications

- The diazotization/azide substitution method is widely used due to its high yield (up to 92%) and reproducibility .

- The azide functionality introduced is key for bioorthogonal chemistry applications, such as Staudinger ligation and click chemistry, enabling fluorescent probe development.

- This compound serves as a fluorescent probe precursor , with the azide group being selectively reduced to the amino group in the presence of hydrogen sulfide (H2S), resulting in fluorescence activation.

- The product's purity and stability are critical for its use in biological assays and fluorescence detection, and the diazotization method ensures these qualities.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization / Azide Substitution | 7-Amino-4-methylcoumarin | NaNO2, HCl, NaN3, 0–5°C | 92 | High yield, straightforward, stable product |

| Multi-step Azidomethoxylation | Resorcinol derivatives | Pechmann condensation, sulfuryl chloride, NaN3, LiOH | Moderate | Complex, for specialized derivatives |

Practical Considerations

- Temperature control is critical during diazotization to prevent decomposition of the diazonium intermediate.

- The aqueous acidic medium facilitates diazonium salt formation and subsequent azide substitution.

- Post-reaction purification typically involves recrystallization or chromatographic techniques to ensure high purity.

- The azide product should be handled with care due to potential azide toxicity and explosiveness in concentrated forms.

Analyse Des Réactions Chimiques

Reduction by Hydrogen Sulfide (H₂S)

AzMC selectively reacts with H₂S via azide-to-amine reduction, forming fluorescent 7-amino-4-methylcoumarin (AMC). This reaction is central to its role as a fluorogenic probe:

| Property | AzMC | AMC (Product) |

|---|---|---|

| λ<sub>ex</sub>/λ<sub>em</sub> | 340/445 nm | 365/450 nm |

| Detection Limit (H₂S) | 200 nM – 100 μM | — |

| Selectivity | >10-fold over RNS/ROS | — |

Mechanistically, H₂S reduces the aromatic azide group to an amine, enhancing fluorescence by ~62-fold in vitro . The reaction exhibits linear kinetics in physiological buffers (pH 7.4) and is unaffected by biological thiols (<25 mM) like cysteine or glutathione .

Representative Product

-

7-[4-(Dimethylamino)phenyl]-1H-1,2,3-triazol-1-yl-4-methylcoumarin (2c)

Photoaffinity Labeling

AzMC serves as a photoactive probe for substrate-binding sites in enzymes:

Human Sulfotransferase 1A1 (SULT1A1)

-

Binding Affinity: Competitive inhibition of 4-methylumbelliferone sulfation (K<sub>i</sub> = 0.47 ± 0.05 mM) .

-

Photolabeling Efficiency:

Radiation-Induced Reduction

X-ray irradiation triggers AzMC → AMC conversion in biological systems:

| Irradiation Dose (Gy) | AMC Yield (%) | Fluorescence Increase (vs. Control) |

|---|---|---|

| 6 | 12 | 1.5× |

| 36 | 48 | 4.1× |

| 60 | 92 | 6.3× |

This reaction enables spatially controlled prodrug activation in cancer cells .

Enzymatic Reactions

AzMC monitors enzymatic H₂S production and enzyme activity:

Cystathionine β-Synthase (CBS) Assays

Synthetic Pathways

AzMC is synthesized from 7-amino-4-methylcoumarin (7-AMC) via diazotization-azidation:

Method A (TMSN<sub>3</sub> Route)

-

Diazotization of 7-AMC with tert-butyl nitrite (t-BuONO).

Method B (NaN<sub>3</sub> Route)

Applications De Recherche Scientifique

Fluorescent Probe for Hydrogen Sulfide Detection

One of the most significant applications of AzMC is its use as a selective fluorescent probe for H₂S. The compound exhibits a remarkable ability to detect H₂S with high sensitivity and specificity, making it invaluable in biochemical assays.

- Mechanism of Action : Upon exposure to H₂S, the azide group of AzMC undergoes reduction to form 7-amino-4-methylcoumarin (AMC), which is fluorescent. This transformation leads to an increase in fluorescence intensity, allowing for the quantification of H₂S levels in various biological samples .

- Detection Range : AzMC has been shown to provide a linear detection range for H₂S from 200 nM to 100 µM, demonstrating its utility in both in vitro and cellular environments .

Monitoring Enzymatic Activity

AzMC serves as a valuable tool for monitoring the activity of enzymes such as cystathionine β-synthase (CBS) . CBS plays a crucial role in sulfur metabolism, and its dysfunction is linked to various pathological conditions.

- High-Throughput Screening : The compound can be utilized in high-throughput screening assays to identify potential inhibitors or activators of CBS, aiding drug discovery efforts aimed at treating diseases associated with altered sulfur metabolism .

- Photoaffinity Labeling : AzMC has also been employed as a photoaffinity labeling probe to investigate substrate binding sites on enzymes like human phenol sulfotransferase (SULT1A1). This application enhances our understanding of enzyme-substrate interactions and can lead to the development of more effective therapeutics .

Cellular Imaging Applications

The fluorescent properties of AzMC make it suitable for cellular imaging , particularly for visualizing H₂S levels within living cells.

- Lysosomal Imaging : Recent studies have demonstrated that AzMC can be used to image lysosomal hydrogen sulfide in living cells, providing insights into cellular redox states and signaling pathways .

- Genetic Sequence Detection : In addition to H₂S detection, derivatives of coumarins like AzMC have been explored for their ability to detect nucleic acids within prokaryotic and mammalian cells. This application leverages the compound's fluorescence properties for real-time monitoring of genetic sequences .

Potential Therapeutic Applications

The role of AzMC in drug development is promising due to its specificity and sensitivity.

- Therapeutic Development : By identifying compounds that modulate CBS activity using AzMC as a probe, researchers can develop new therapeutic strategies for conditions associated with dysregulated sulfur metabolism, such as cardiovascular diseases and neurodegenerative disorders .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Fluorescent Probe | Detects hydrogen sulfide (H₂S) with high sensitivity; fluorescence increases upon reaction with H₂S. |

| Enzymatic Activity Monitoring | Monitors cystathionine β-synthase (CBS) activity; useful in drug discovery and high-throughput screening. |

| Cellular Imaging | Visualizes H₂S levels in living cells; applicable in lysosomal imaging and genetic sequence detection. |

| Therapeutic Development | Aids in developing compounds targeting CBS; potential treatments for diseases related to sulfur metabolism. |

Mécanisme D'action

Le mécanisme d’action de la 7-Azido-4-méthylcoumarine implique la réduction sélective de sa portion azotée aromatique en présence de sulfure d’hydrogène. Cette réduction produit la 7-amino-4-méthylcoumarine fluorescente, qui émet de la fluorescence à des longueurs d’onde spécifiques (λex = 365 nm et λem = 450 nm) . Cette augmentation de la fluorescence permet la détection et la quantification du sulfure d’hydrogène dans divers systèmes biologiques et chimiques .

Comparaison Avec Des Composés Similaires

Composés similaires

- 4-Méthyl-7-azidocoumarine

- 7-Azido-4-méthyl-2H-1-benzopyran-2-one

- 7-Azido-4-méthyl-2H-chromène-2-one

Unicité

La 7-Azido-4-méthylcoumarine se distingue par sa sensibilité et sa sélectivité élevées pour la détection du sulfure d’hydrogène. Sa capacité à produire une augmentation significative de la fluorescence lors de la réduction en fait un outil précieux dans diverses applications scientifiques .

Activité Biologique

7-Azido-4-methylcoumarin (AzMC) is a compound that has garnered significant attention in biochemical research due to its unique biological activities, particularly as a fluorogenic probe and its role in enzyme assays. This article delves into the various aspects of its biological activity, including its mechanisms of action, applications in enzyme monitoring, and potential therapeutic implications.

This compound is characterized by its azide group, which allows it to function as a selective probe for detecting hydrogen sulfide (H2S). Upon reaction with H2S, the azide moiety is reduced to an amine, resulting in the formation of 7-amino-4-methylcoumarin (AMC), which exhibits increased fluorescence. This reaction can be monitored using fluorescence spectroscopy, making AzMC a valuable tool for studying H2S levels in biological systems .

Fluorescence Properties:

- Excitation Maximum () : 365 nm

- Emission Maximum () : 450 nm

Applications in Enzyme Monitoring

AzMC has been utilized extensively to monitor the activity of pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as cystathionine β-synthase (CBS). CBS plays a crucial role in the transsulfuration pathway, which is vital for maintaining cellular H2S levels and regulating various physiological processes. The ability of AzMC to selectively react with H2S makes it an effective assay for evaluating CBS activity .

Table 1: Summary of AzMC Applications

| Application | Description |

|---|---|

| H2S Detection | Highly sensitive probe for measuring H2S levels in biological samples. |

| Enzyme Activity Monitoring | Assesses activity of PLP-dependent enzymes like CBS and cystathionine γ-lyase. |

| Photoaffinity Labeling | Labels substrate binding sites in enzymes such as human sulfotransferase 1A1. |

Case Studies and Research Findings

-

H2S Detection and CBS Activity

- A study demonstrated that AzMC could effectively quantify H2S production in various biological contexts, providing insights into metabolic pathways involving sulfur compounds. The fluorescence increase was directly proportional to the concentration of H2S, allowing for precise measurements of enzyme activity .

-

Cytotoxicity Studies

- In vitro studies involving derivatives of AzMC have shown promising antitumor activity against several cancer cell lines, including MCF-7 (breast carcinoma) and HCT116 (colon carcinoma). The compounds exhibited IC50 values ranging from 0.3 to 32 μM, indicating moderate to high cytotoxic effects against these cell lines .

-

Structure-Activity Relationship (SAR) Analysis

- Research has indicated that modifications to the AzMC structure can significantly influence its biological activity. For instance, certain halogenated derivatives displayed enhanced inhibitory effects on CBS compared to the parent compound, suggesting potential avenues for drug development targeting related metabolic pathways .

Q & A

Q. What is the mechanism of H₂S detection using 7-Azido-4-methylcoumarin?

this compound acts as a fluorogenic probe for hydrogen sulfide (H₂S) through selective reduction of its aromatic azide group to 7-amino-4-methylcoumarin (AMC). This reaction releases nitrogen gas and generates fluorescence (λex = 340–365 nm, λem = 445–450 nm) . The probe exhibits high selectivity for H₂S over reactive oxygen/nitrogen species and thiols, making it suitable for biochemical and cellular assays.

Q. How should stock solutions be prepared to ensure optimal solubility and stability?

- Solubility : Dissolve in DMSO at 50 mg/mL (248.53 mM) with sonication (30–60 min) and heating to 37°C if necessary .

- Storage : Aliquot into small volumes and store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles .

- Working concentrations : Dilute in buffer (e.g., PBS or MES) to 10–50 µM for cellular assays .

Q. What safety protocols are critical when handling this compound?

- PPE : Use gloves, lab coats, and eye protection.

- Emergency response : For inhalation, move to fresh air; for skin contact, wash with soap/water. Avoid inducing vomiting if ingested .

- Waste disposal : Follow institutional guidelines for azide-containing compounds due to potential explosivity under high friction or heat .

Advanced Research Questions

Q. How can this compound be used to monitor PLP-dependent enzyme activity (e.g., CBS, CGL)?

- Experimental design : Incubate the probe (10–50 µM) with enzyme lysates or purified proteins in HEPES buffer (pH 7.4) at 37°C. Monitor fluorescence intensity over time (λex/λem = 365/450 nm) to quantify H₂S production .

- Controls : Include inhibitors (e.g., PAG for CBS/CGL) or scavengers (e.g., hypotaurine) to validate specificity .

- Data analysis : Normalize fluorescence to protein concentration and compare with kinetic models .

Q. How can researchers resolve discrepancies in photochemical behavior between 7-azido and 6-azidocoumarins?

- Key difference : The position of the azide group relative to the carbonyl moiety dictates reactivity. This compound produces 7-amino-4-methylcoumarin upon photolysis, whereas 6-azidocoumarin forms two amine isomers .

- Methodological adjustments : Use controlled light exposure (e.g., 405 nm laser for confocal microscopy) and validate products via HPLC or mass spectrometry .

Q. What are best practices for in vivo H₂S detection in plant or mammalian systems?

- Plant guard cells : Pre-incubate epidermal strips in opening buffer (10 mM MES, pH 6.15) with 10 µM probe for 40 min, followed by ABA treatment. Image fluorescence using confocal microscopy (λex = 405 nm, λem = 454–500 nm) and quantify with ImageJ .

- Mammalian tissues : Incubate cardiac tissue with 50 µM probe in PBS for 30 min, wash, and image with fluorescence microscopy. Correlate intensity with H₂S levels using calibration curves .

Q. How can cytotoxicity of this compound derivatives be evaluated in antitumor studies?

- Synthesis : Couple the probe with aromatic alkynes via click chemistry to generate 1,2,3-triazolyl-coumarin hybrids .

- Assays : Test compounds on cancer cell lines (e.g., HeLa, MCF-7) using MTT or apoptosis assays. Include AMC as a negative control to isolate triazole effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.